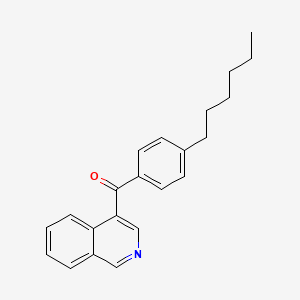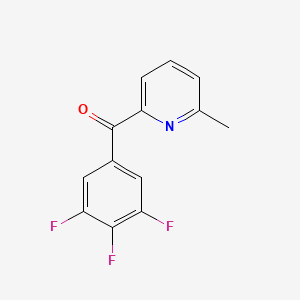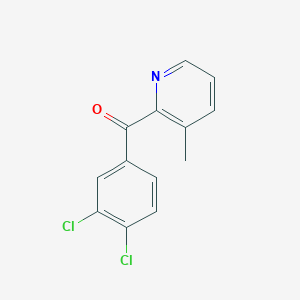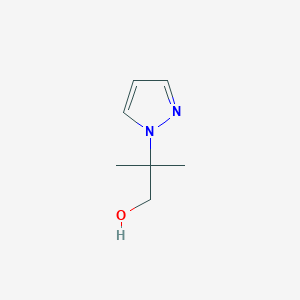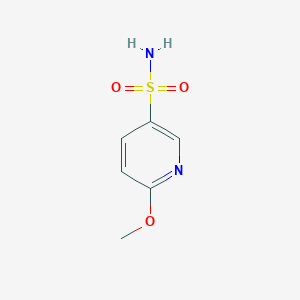
6-Methoxypyridine-3-sulfonamide
Overview
Description
6-Methoxypyridine-3-sulfonamide is a chemical compound belonging to the pyridine family. It is characterized by a methoxy group at the 6th position and a sulfonamide group at the 3rd position of the pyridine ring. This compound is a white crystalline solid that is soluble in water and organic solvents. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
- 6-Methoxypyridine-3-sulfonamide is designed as a novel dual inhibitor targeting both phosphatidylinositol 3-kinase (PI3K) and the mammalian rapamycin receptor (mTOR) .
- PI3K plays a crucial role in cell proliferation, survival, migration, and metabolism. It generates phosphatidylinositol-3,4,5-triphosphate (PIP3) from phosphatidylinositol 4,5-diphosphate (PIP2), leading to downstream signaling and secondary messenger functions within the cell . mTOR is involved in regulating cell growth, protein synthesis, and autophagy. Inhibiting mTOR can enhance the efficacy of anti-tumor therapy.
Biochemical Analysis
Biochemical Properties
6-Methoxypyridine-3-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial in cell proliferation, survival, migration, and metabolism . The compound binds to the active sites of these enzymes, inhibiting their activity and thereby affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. For example, in MCF-7 breast cancer cells and HCT-116 colon cancer cells, this compound effectively causes cell cycle arrest in the G0/G1 phase and induces apoptosis . Additionally, it influences cell signaling pathways by decreasing the phosphorylation of AKT, a key downstream effector of PI3K.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of PI3K and mTOR, inhibiting their kinase activity. This inhibition leads to a decrease in the phosphorylation of AKT, which in turn affects various downstream signaling pathways involved in cell growth and survival . Furthermore, this compound has been shown to modulate gene expression related to cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on PI3K and mTOR for several days in in vitro settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, it may lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect, beyond which toxicity increases.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to specific proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound in specific tissues depend on its interactions with these transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes, PI3K and mTOR . Additionally, it may undergo post-translational modifications that direct it to specific subcellular compartments, enhancing its inhibitory effects on the target enzymes.
Preparation Methods
One common synthetic route includes the reaction of 6-methoxypyridine with chlorosulfonic acid to introduce the sulfonyl chloride group, followed by the reaction with ammonia to form the sulfonamide . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
6-Methoxypyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methoxy and sulfonamide groups can participate in substitution reactions, often facilitated by catalysts or specific reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Methoxypyridine-3-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound can act as inhibitors of specific enzymes, making them potential candidates for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
6-Methoxypyridine-3-sulfonamide can be compared with other sulfonamide derivatives such as sulfapyridine and sulfanilamide. While all these compounds share the sulfonamide group, this compound is unique due to the presence of the methoxy group and its specific position on the pyridine ring . This structural difference can lead to variations in their chemical reactivity and biological activity .
Similar compounds include:
Sulfapyridine: Used as an antibiotic and has a similar sulfonamide group but different ring structure.
Sulfanilamide: Another sulfonamide antibiotic with a simpler structure compared to this compound.
Properties
IUPAC Name |
6-methoxypyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-11-6-3-2-5(4-8-6)12(7,9)10/h2-4H,1H3,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPYEAKRRIRVQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3,4-dimethylaniline](/img/structure/B1452830.png)
![N-[4-(1-Azepanylsulfonyl)phenyl]-2-bromoacetamide](/img/structure/B1452831.png)
![2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}aniline](/img/structure/B1452833.png)
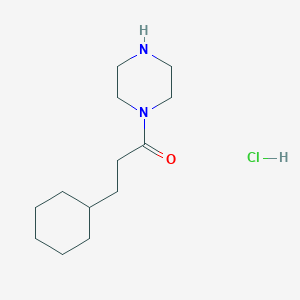
![1-[(dimethylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1452835.png)
![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1452837.png)
![1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)-](/img/structure/B1452838.png)
